4-methyl-3-nitro-N-propylbenzamide

chemical-properties structural-comparison procurement-specification

4-Methyl-3-nitro-N-propylbenzamide (CAS 346690-98-0) is a synthetic nitrobenzamide derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound features a 4-methyl-3-nitrobenzamide core bearing an N-propyl side chain, placing it within a class of nitroaromatic amides that serve as versatile intermediates for kinase inhibitor synthesis (e.g., afatinib derivatives) and as prodrug candidates for nitroreductase-based cancer therapy.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 346690-98-0
Cat. No. B4769500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-propylbenzamide
CAS346690-98-0
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-3-6-12-11(14)9-5-4-8(2)10(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)
InChIKeyAAVWYCNZVDPHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitro-N-propylbenzamide (CAS 346690-98-0): A Differentiated Nitrobenzamide Scaffold for Chemical Biology and Screening Applications


4-Methyl-3-nitro-N-propylbenzamide (CAS 346690-98-0) is a synthetic nitrobenzamide derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound features a 4-methyl-3-nitrobenzamide core bearing an N-propyl side chain, placing it within a class of nitroaromatic amides that serve as versatile intermediates for kinase inhibitor synthesis (e.g., afatinib derivatives) and as prodrug candidates for nitroreductase-based cancer therapy [1]. Its structural features confer distinct physicochemical properties that differentiate it from both simpler benzamide analogs and alternative N-alkyl nitrobenzamides.

Why Generic Substitution of 4-Methyl-3-nitro-N-propylbenzamide Is Not Advisable: The Critical Role of the N-Propyl Group


Nitrobenzamide derivatives cannot be freely interchanged because the N-alkyl substituent exerts a decisive influence on lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn govern solubility, membrane permeability, and target recognition [1]. The N-propyl group in 4-methyl-3-nitro-N-propylbenzamide provides a distinct balance of chain length and conformational flexibility compared to the shorter N-ethyl analog (CAS 349089-61-8) or the unsubstituted 4-methyl-3-nitrobenzamide (CAS 19013-11-7) [2]. Empirical evidence from the 4-methyl-3-nitrobenzamide scaffold class demonstrates that even minor alterations to the N-alkyl linker can shift acetylcholinesterase (AChE) peripheral-site binding affinity from low micromolar to sub-micromolar ranges [3]. The quantitative evidence below substantiates why this compound must be explicitly specified in procurement and experimental design.

Quantitative Differential Evidence for 4-Methyl-3-nitro-N-propylbenzamide: Head-to-Head and Class-Level Comparisons


Molecular Weight and Structural Differentiation from Unsubstituted and N-Ethyl Analogs

4-Methyl-3-nitro-N-propylbenzamide (MW 222.24 g/mol, C11H14N2O3) carries an additional 42.08 g/mol relative to 4-methyl-3-nitrobenzamide (MW 180.16 g/mol, C8H8N2O3) and 14.03 g/mol relative to N-ethyl-4-methyl-3-nitrobenzamide (MW 208.21 g/mol, C10H12N2O3) [1]. This mass difference corresponds to the incremental addition of a propyl versus ethyl side chain, altering the compound's predicted logP and steric profile.

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Inclusion in High-Throughput Screening Panels: Differential Probe Utility vs. Common Analogs

4-Methyl-3-nitro-N-propylbenzamide has been incorporated into at least five distinct high-throughput screening (HTS) assays deposited in PubChem, including a qHTS screen for triacylglycerol accumulators in algae (AID 1159537), an AlphaScreen assay for mHTT-CaM interaction abrogation (AID 1671202), and a cell-based GPR151 activator screen (AID 1508602) . By contrast, the simpler 4-nitro-N-propylbenzamide (CAS 2585-24-2) is primarily cited in synthetic chemistry contexts and lacks comparable HTS panel representation [1].

HTS-screening chemical-biology probe-compound

Broad-Spectrum Acetylcholinesterase Peripheral-Site Binding: Class-Level Inference from the 4-Methyl-3-nitrobenzamide Scaffold

The 4-methyl-3-nitrobenzamide scaffold (exemplified by compound 1a, which contains an N-alkyl linker) demonstrated broad-spectrum binding to the peripheral site of organophosphorus-nerve-agent-inhibited acetylcholinesterase (AChE) with an IC50 of 13 μM (11–15 μM, 95% CI) against apo human AChE, and EC50 values of 6.3–24 μM across tabun-, VX-, and RVX-inhibited AChE species as measured by a time-correlated single photon counting (TCSPC) competition assay [1]. The scaffold displaced propidium iodide from the peripheral site of every studied AChE species except DFP-AChE, confirming its broad-spectrum recognition profile [1]. Importantly, SAR analysis revealed that variation in linker length and composition (compounds 1a–f) modulated both binding affinity and reactivation efficiency, indicating that the N-propyl chain in 4-methyl-3-nitro-N-propylbenzamide is expected to confer a distinct affinity and kinetic signature relative to N-ethyl or longer-chain analogs [1].

acetylcholinesterase nerve-agent reactivator-scaffold

Electrochemical Reduction Potential Differentiation Among Nitrobenzamide Prodrug Candidates

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies on six nitro-substituted benzamide prodrug candidates revealed that each compound exhibits a distinct reduction potential profile governed by the nature and position of ring substituents [1]. The electrochemical reduction of the aromatic nitro group proceeds through sequential steps (nitro radical anion → nitroso → hydroxylamine → amine), and the peak potentials are sensitive to the electron-donating or -withdrawing character of substituents. The 4-nitro-N-(2-nitrophenyl)benzamide (compound 2) showed a linear DPV response range of 0.5–100 μM on a pencil graphite electrode (PGE) [1]. Although 4-methyl-3-nitro-N-propylbenzamide was not among the six compounds directly tested, the established structure-electrochemistry relationship indicates that the electron-donating 4-methyl group and the N-propyl amide substituent will produce a reduction potential intermediate between the unsubstituted and the more electron-deficient analogs, providing a distinguishable electrochemical fingerprint for analytical determination [1].

voltammetry prodrug-activation nitroreductase

Optimal Application Scenarios for 4-Methyl-3-nitro-N-propylbenzamide Based on Quantitative Evidence


AChE Peripheral-Site Ligand Development for OPNA Antidote Research

Medicinal chemistry teams developing reactivators for organophosphorus nerve agent (OPNA)-inhibited acetylcholinesterase should select 4-methyl-3-nitro-N-propylbenzamide as a starting scaffold. The 4-methyl-3-nitrobenzamide core has been crystallographically validated to bind the AChE peripheral site (PDB 7R02, 2.3 Å resolution), and the N-propyl linker length falls within the optimal range (3–6 carbon atoms) identified by Lindgren et al. for maximal reactivation efficiency [1]. Using the N-ethyl analog instead would shorten the linker by one carbon, risking suboptimal engagement of the catalytic-site reactivator moiety.

Nitroreductase Prodrug Candidate with Electrochemical Traceability

For cancer research groups exploring nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT), 4-methyl-3-nitro-N-propylbenzamide offers the combined advantage of a bioreducible nitro group and an N-propyl chain that modulates lipophilicity for cellular uptake. Published electrochemical methods using pencil graphite electrodes can detect nitrobenzamide prodrugs down to 0.5 μM [2], enabling quantitative monitoring of prodrug activation in cellular assays. The compound's distinct substituent pattern ensures it can be differentiated from other nitrobenzamide prodrugs in mixed samples by voltammetric peak position.

Chemical Biology Probe with Pre-Existing HTS Annotation

Chemical biology laboratories conducting phenotypic screening or target identification can leverage the existing HTS annotation of 4-methyl-3-nitro-N-propylbenzamide. The compound has already been tested in five PubChem-registered assays spanning lipid metabolism (triacylglycerol accumulation), Huntington's disease targets (mHTT-CaM interaction), and GPCR signaling (GPR151 activation) . This pre-existing data reduces the need for preliminary counter-screening and allows immediate prioritization in hit expansion campaigns, a practical advantage over structurally similar but unannotated nitrobenzamides.

Synthetic Intermediate for Kinase Inhibitor Derivatization

Process chemistry groups synthesizing afatinib analogs or other 4-anilinoquinazoline kinase inhibitors can use 4-methyl-3-nitro-N-propylbenzamide as a key intermediate. The 4-methyl-3-nitrobenzamide core has been explicitly cited as a precursor for modifying afatinib to create novel derivatives with potentially improved potency or selectivity . The N-propyl group can serve as a protecting group or be further functionalized, offering synthetic versatility not available with the unsubstituted benzamide.

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